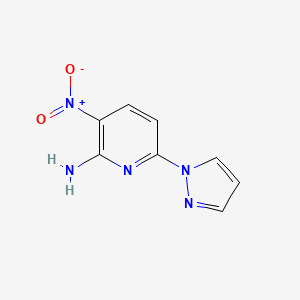![molecular formula C12H16N2O B11894055 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a pyridine ring attached to a spiro[3.3]heptane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the spiro[3.3]heptane core. One common method involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive reactions to introduce the pyridine moiety . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A core structure similar to 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane, often used as a bioisostere for benzene rings.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with different spatial properties.
Cubane: A highly strained, cubic molecule used as a benzene bioisostere.
Uniqueness
This compound is unique due to its combination of a spiro[3.3]heptane core with a pyridine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
6-(pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H16N2O/c1-2-10(6-13-3-1)7-15-11-4-12(5-11)8-14-9-12/h1-3,6,11,14H,4-5,7-9H2 |
InChI Key |
UYCXQKXTLGCUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


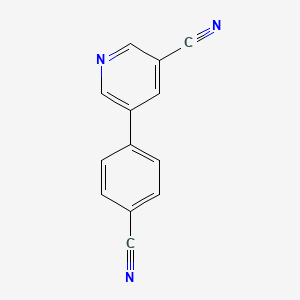
![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
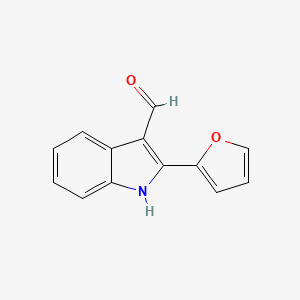
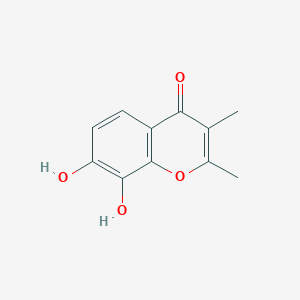
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
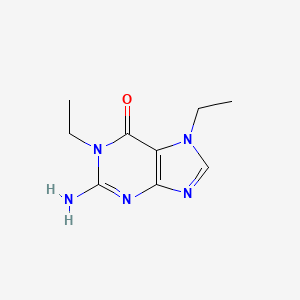
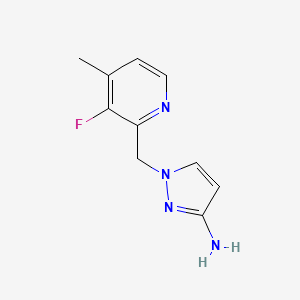



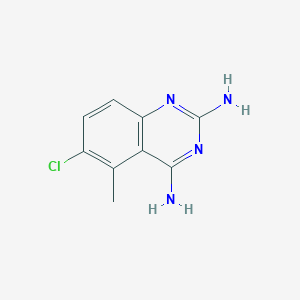
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
